molecular formula C15H22ClNO2 B14350100 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride CAS No. 90259-25-9

2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride

Cat. No.: B14350100
CAS No.: 90259-25-9
M. Wt: 283.79 g/mol
InChI Key: ZZUWETJICMKLBO-UHFFFAOYSA-N
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Description

2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride typically involves the reaction of 2-methylbenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an ester linkage between the carboxyl group of 2-methylbenzoic acid and the hydroxyl group of 2-(piperidin-1-yl)ethanol. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted piperidine derivatives or benzoate esters.

Scientific Research Applications

2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzoate ester group may also play a role in the compound’s biological effects by influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    2-Methylbenzoic Acid: A benzoic acid derivative with a methyl group at the 2-position.

    2-(Piperidin-1-yl)ethanol: A piperidine derivative with an ethanol group.

Uniqueness

2-Piperidin-1-ylethyl 2-methylbenzoate;hydrochloride is unique due to the combination of the piperidine ring and the benzoate ester group. This combination imparts specific chemical and biological properties that are not observed in the individual components. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications .

Properties

CAS No.

90259-25-9

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-methylbenzoate;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-14(13)15(17)18-12-11-16-9-5-2-6-10-16;/h3-4,7-8H,2,5-6,9-12H2,1H3;1H

InChI Key

ZZUWETJICMKLBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCCN2CCCCC2.Cl

Origin of Product

United States

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